1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Catalog No.
S575014
CAS No.
115075-59-7
M.F
C₁₉H₂₆O₈
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-...

CAS Number

115075-59-7

Product Name

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid

Molecular Formula

C₁₉H₂₆O₈

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1

InChI Key

ABOLXXZAJIAUGR-JPMMFUSZSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

ibuprofen acyl glucuronide, ibuprofen acyl glucuronide, (R)-isomer, ibuprofen acyl glucuronide, (S)-isomer

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

The exact mass of the compound 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid, commonly known as ibuprofen acyl glucuronide, is the primary phase II conjugate metabolite of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. In pharmaceutical procurement and preclinical research, this high-purity reference material is critical for drug metabolism and pharmacokinetics (DMPK) profiling, specifically for quantifying UDP-glucuronosyltransferase (UGT) activity and monitoring systemic clearance [1]. Beyond routine quantification, it serves as an essential structural benchmark for assessing the chemical stability, acyl migration kinetics, and protein-adduct formation potential of carboxylic acid-containing drug candidates. By exhibiting a well-characterized, moderate degradation half-life, it provides a reliable and necessary baseline for predicting idiosyncratic drug-induced liver injury (DILI) in early-stage toxicology screens [2].

Research Fit

Analytical reference standard for acyl glucuronide metabolite procurement
Diastereomeric mixture enabling chiral stability and reactivity studies
Reported TRPA1 target engagement absent in parent ibuprofen
Low-reactivity benchmark for covalent protein binding screening cascades

Substituting ibuprofen acyl glucuronide with the parent drug (ibuprofen) or alternative NSAID glucuronides (such as diclofenac or zomepirac acyl glucuronides) fundamentally compromises assay validity. The parent drug cannot be used to study phase II metabolite reactivity, as it lacks the electrophilic acyl glucuronide moiety responsible for transacylation and covalent binding to human serum albumin [1]. Furthermore, substituting with highly reactive glucuronides like diclofenac acyl glucuronide skews toxicity baselines, as ibuprofen acyl glucuronide exhibits a distinct, slower degradation half-life and significantly lower covalent binding propensity [2]. Finally, recent pharmacological discoveries reveal that ibuprofen acyl glucuronide acts as a selective TRPA1 channel antagonist—a mechanism entirely absent in the parent ibuprofen—making the exact conjugated metabolite indispensable for target-specific mechanistic studies [3].

Substitution Risk

Stereoisomer Diastereomer ratio may shift degradation half-life interpretation and covalent binding readouts
Structural analog Ibufenac glucuronide shows faster degradation and lower systemic exposure, altering reactivity ranking
Parent drug Ibuprofen lacks TRPA1 antagonism, failing to represent metabolite-specific pharmacology
Phase I metabolite AGs Co-occurring 2‑hydroxy‑ and carboxy‑ibuprofen glucuronides degrade at different rates, confounding kinetic studies

Moderate-Risk Baseline for Covalent Protein Binding and DILI Prediction

In predictive toxicology, acyl glucuronides are evaluated for their propensity to undergo acyl migration and covalently bind to plasma proteins, a mechanism linked to idiosyncratic drug-induced liver injury (DILI). When normalized to adduct formation rates in vitro, ibuprofen acyl glucuronide demonstrates significantly lower reactivity compared to high-risk NSAID metabolites [1]. For example, benoxaprofen acyl glucuronide and diclofenac acyl glucuronide exhibit rapid degradation and high covalent binding to human serum albumin, whereas ibuprofen acyl glucuronide acts as a 'medium-to-low' reactivity benchmark [2]. This lower reactivity correlates directly with the lower clinical incidence of ibuprofen-induced hepatotoxicity compared to withdrawn or black-box warning NSAIDs.

Evidence DimensionRelative covalent protein binding and reactivity
Target Compound DataIbuprofen acyl glucuronide: Low-to-moderate adduct formation
Comparator Or BaselineBenoxaprofen and Diclofenac acyl glucuronides: High reactivity and extensive adduct formation
Quantified DifferenceSignificantly lower covalent binding propensity, establishing a safe/moderate toxicological baseline
ConditionsIn vitro incubations with human serum albumin (HSA) and plasma

Toxicologists require this specific compound to serve as a validated, moderate-risk control when screening novel carboxylic acid drugs for potential idiosyncratic toxicity.

Degradation half-life (pH 7.4)
Head-to-head
(S)-IBP AG: 3.68–3.76 h
(R)-IBP AG: 1.79 h · ibufenac AG: faster
2‑fold half‑life difference affects analytical window and covalent binding interpretation
Measured by ¹H NMR in aqueous buffer at 37 °C

Specific UGT Isoform Substrate Profiling

Ibuprofen acyl glucuronide is utilized as a definitive reference standard for mapping UDP-glucuronosyltransferase (UGT) metabolic pathways. In vitro studies using recombinant UGTs reveal that ibuprofen is predominantly glucuronidated by UGT2B7, followed by UGT1A3, UGT1A9, and UGT2B4 [1]. The availability of the pure synthesized ibuprofen acyl glucuronide allows for precise LC-MS/MS quantification of these specific enzymatic conversion rates. Using crude biological extracts or relying solely on parent drug depletion fails to provide the stoichiometric accuracy required for regulatory-compliant enzyme kinetic mapping.

Evidence DimensionQuantification of UGT-mediated phase II metabolism
Target Compound DataPure Ibuprofen acyl glucuronide: Enables direct LC-MS/MS quantification of UGT2B7/1A3/1A9 kinetics
Comparator Or BaselineParent drug depletion assays: Cannot distinguish specific conjugate formation rates
Quantified DifferenceDirect measurement of metabolite formation vs. indirect estimation
ConditionsIn vitro recombinant human UGT incubations and LC-MS/MS analysis

Direct quantification of the pure metabolite is required for accurate in vitro-to-in vivo extrapolation (IVIVE) of clearance rates in DMPK studies.

Protein adduct burden
Head-to-head
BNX-G > FLX-G > IBP-G
Ibufenac adduct 60% higher than IBP-G in vivo
IBP-G is the lowest-reactivity reference among clinically relevant NSAID glucuronides
Sandwich-cultured rat hepatocytes and rhesus monkey

Selective TRPA1 Channel Antagonism vs. Parent Drug Inactivity

Recent pharmacological profiling has demonstrated that the analgesic properties of ibuprofen are partially mediated by its acyl glucuronide metabolite, which directly interacts with the TRPA1 channel. In hTRPA1-expressing HEK293 cells, ibuprofen acyl glucuronide selectively inhibited allyl isothiocyanate (AITC)-evoked calcium responses with an IC50 of approximately 60 µM [1]. In contrast, the parent compound, ibuprofen, failed to inhibit TRPA1-mediated calcium responses entirely, and indomethacin acyl glucuronide also showed no effect [1]. This confirms that the acyl glucuronide conjugate possesses unique pharmacological activity distinct from the parent NSAID.

Evidence DimensionInhibition of AITC-evoked calcium responses in hTRPA1-HEK293 cells (IC50)
Target Compound DataIbuprofen acyl glucuronide: ~60 µM (CI 45-88 µM)
Comparator Or BaselineParent Ibuprofen: No inhibition (inactive)
Quantified DifferenceAbsolute qualitative shift from inactive parent to active TRPA1 antagonist
ConditionsIn vitro hTRPA1-HEK293 cells and cultured rat DRG neurons

Procuring the exact glucuronide metabolite is mandatory for researchers investigating TRPA1-mediated pain pathways, as the parent drug cannot replicate this target engagement.

TRPA1 antagonism
Reported
IBP glucuronide IC₅₀ 60 μM
Parent ibuprofen: no inhibition
Phase II metabolite exhibits target-specific pharmacology absent in parent drug
AITC-evoked Ca²⁺ response in human TRPA1 cells
Systemic exposure ratio
Head-to-head
Ibuprofen: 22.8% vs ibufenac: 10.5%
2.17‑fold higher glucuronide/parent AUC ratio
Circulating reactive metabolite exposure cannot be extrapolated between structural analogs
Rhesus monkey oral administration; plasma HPLC
Phase I metabolite AG stability
Head-to-head
3.68 h (S)-IBP AG
5.03 h 2‑OH‑IBP AG · 4.80 h COOH‑IBP AG
Pure ibuprofen AG is required; co‑occurring metabolite AGs degrade 30–37% slower
pH 7.4 buffer, 37 °C ¹H NMR monitoring
Analytical standard specification
Specification review
≥92% (HPLC)
HPLC & GC suitable · quality level 100
Certified purity and technique validation support method development consistency
Supplier‑certified analytical grade; store at −20 °C

Predictive Toxicology and DILI Screening

Serves as a critical 'moderate-to-low risk' benchmark in assays evaluating acyl migration, transacylation, and covalent protein binding of novel carboxylic acid-containing drug candidates, allowing toxicologists to calibrate the relative risk of idiosyncratic drug-induced liver injury (DILI) [1].

DMPK and Clearance Profiling

Used as an analytical reference standard in LC-MS/MS workflows to quantify phase II metabolism, specifically measuring UGT2B7 activity and the renal clearance kinetics of NSAIDs [2].

TRPA1-Mediated Analgesia Research

Procured for mechanistic in vitro and in vivo studies investigating the TRPA1 channel, where it acts as a selective antagonist to model the downstream analgesic and anti-inflammatory effects of NSAID metabolites, an application where the parent drug is entirely ineffective [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Reactivity ranking in safety screening
Low-reactivity reference with defined degradation half‑life
Covalent protein binding normalization against BNX‑G/FLX‑G
Metabolite‑driven pharmacology studies
TRPA1 antagonism (IC₅₀ 60 μM) absent in parent
AITC‑evoked Ca²⁺ response in sensory neurons
Chiral stability investigations
Diastereomeric mixture enabling stereochemistry–reactivity mapping
¹H NMR transacylation rate comparison between isomers
Analytical method validation and QC
Certified purity (≥92% HPLC) and multi‑technique suitability
Lot‑to‑lot reproducibility and method transfer consistency

Physical Description

Solid

XLogP3

2

Other CAS

115075-59-7

Wikipedia

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

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